![molecular formula C11H17Cl2N3O2 B2651024 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride CAS No. 2344680-10-8](/img/structure/B2651024.png)
5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide typically involves a series of organic reactions. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to create the bicyclic structure . This reaction is followed by various functional group modifications to introduce the oxazole and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its unique structure.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide
- 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide stands out due to its dimethyl substitution on the oxazole ring. This modification can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
5-(2-azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-14(2)11(15)9-10(16-5-13-9)8-6-3-7(8)12-4-6;;/h5-8,12H,3-4H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHNFTXKNLBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(OC=N1)C2C3CC2NC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
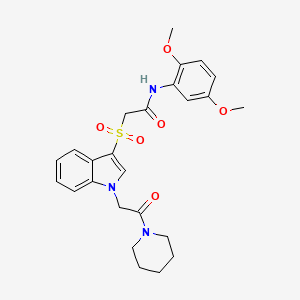
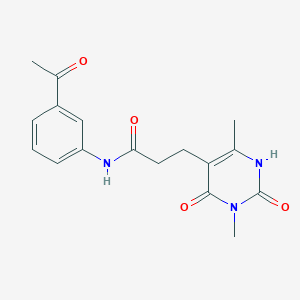
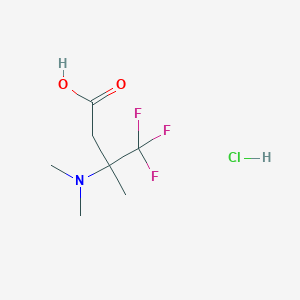
![2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B2650950.png)
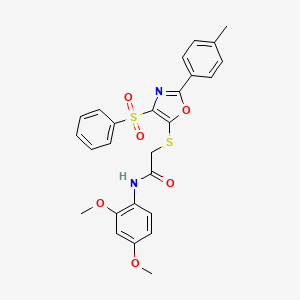
![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2650953.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide](/img/structure/B2650954.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2650956.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(oxan-4-yloxy)propanamide](/img/structure/B2650957.png)
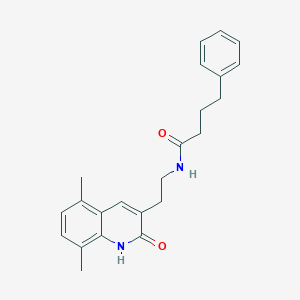

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
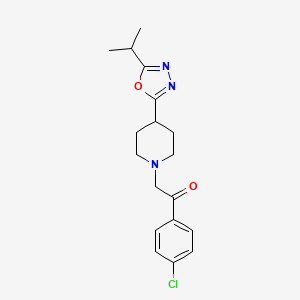
![4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)
